Cesium phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
tricesium;phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cs.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWJKGIJFGMVPL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Cs+].[Cs+].[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs3PO4, Cs3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | caesium orthophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431378 | |
| Record name | CESIUM PHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.688 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17893-64-0 | |
| Record name | CESIUM PHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for Cesium Phosphate Materials
Non-Conventional Synthetic Pathways
Non-conventional synthetic routes offer advantages such as reduced reaction times, lower energy consumption, and the ability to achieve unique material properties compared to traditional methods.
Combustion synthesis and microwave-assisted techniques are recognized for their efficiency in producing various inorganic materials, including phosphates. While specific applications of these methods to the direct synthesis of cesium phosphate (B84403) compounds are not extensively detailed in the provided literature, these techniques are generally employed for the rapid and energy-efficient production of phosphate powders nih.govelsevier.esresearchgate.netbiomaterials.orgnih.gov.
Microwave-assisted synthesis leverages volumetric heating, leading to rapid temperature increases and shorter reaction times nih.govelsevier.es. Solution combustion synthesis, on the other hand, involves exothermic reactions that propagate through a precursor mixture, yielding fine powders elsevier.esnih.gov. These methods have been successfully applied to synthesize materials such as calcium phosphates and strontium phosphates, demonstrating their potential for producing fine, high-purity powders elsevier.esbiomaterials.orgnih.gov. Cesium carbonate has also been utilized as a catalyst in microwave-assisted organic synthesis derpharmachemica.com, highlighting the role of cesium compounds in microwave-driven reactions.
Mechanochemical activation, typically performed via ball milling, is a powerful solid-state synthesis technique that utilizes mechanical energy to induce chemical reactions and material transformations. This method has been employed for the synthesis of cesium-containing phosphate composites.
For instance, cesium dihydrogen phosphate (CsH₂PO₄) and dodecaphosphotungstic acid (H₃PW₁₂O₄₀) composites have been synthesized using mechanochemical milling tandfonline.com. The process involved milling these precursors in a planetary ball mill using agate pots and balls under a dry nitrogen atmosphere. Key parameters included a milling time of 10 minutes at 720 rpm, with a sample weight of 2.0 g and a ball-to-powder ratio of 1:1. The resulting composites demonstrated enhanced ionic conductivity, with the highest conductivity of 6.58×10⁻⁴ S cm⁻¹ achieved for the 95CDP·5WPA composite at 170 °C under anhydrous conditions tandfonline.com. Mechanochemistry is broadly recognized for its ability to promote solid-state reactions, reduce decomposition temperatures, and create novel materials acs.orgnih.gov.
Table 1: Mechanochemical Synthesis Parameters for CsH₂PO₄–WPA Composites
| Parameter | Value / Description | Source |
| Mill Type | Planetary ball mill (Fritsch Pulverisette 7) | tandfonline.com |
| Ball Material | Agate | tandfonline.com |
| Pot Material | Agate | tandfonline.com |
| Rotation Speed | 720 rpm | tandfonline.com |
| Milling Time | 10 min | tandfonline.com |
| Sample Weight | 2.0 g | tandfonline.com |
| Ball-to-Powder Ratio | 1:1 | tandfonline.com |
| Atmosphere | Dry nitrogen | tandfonline.com |
| Composite Ratios | xCsH₂PO₄·(100-x)WPA (x = 50-95 mol%) | tandfonline.com |
| Max Ionic Conductivity | 6.58×10⁻⁴ S cm⁻¹ (at 170 °C for 95CDP·5WPA) | tandfonline.com |
Fabrication of Cesium Phosphate Thin Films and Nanostructures
The fabrication of this compound materials in nanoscale forms and as thin films is crucial for advanced applications, requiring precise control over growth and deposition processes.
While specific research detailing the controlled synthesis of this compound nanoparticles is limited in the provided search results, general principles for controlling nanoparticle size and morphology are well-established for similar phosphate materials conicet.gov.arnih.gov. Techniques employed for other calcium and strontium phosphates involve precise control over parameters such as solvent composition, reaction temperature, molar ratios of precursors, and reaction time conicet.gov.arnih.gov. For example, controlling the calcium-to-phosphate molar ratio and temperature can influence the formation of nanorods and nanowires in calcium phosphate systems nih.gov. Microwave-assisted solution combustion synthesis (MASCS) has also been utilized to produce fluorapatite (B74983) nanoparticles with controlled structures biomaterials.org. These methods offer pathways to tailor the physical properties of nanomaterials, which is essential for their targeted applications.
The deposition of thin films is vital for various technological applications, including electronics and coatings. Established techniques such as Physical Vapor Deposition (PVD), Chemical Vapor Deposition (CVD), and Atomic Layer Deposition (ALD) are employed for fabricating thin films of inorganic materials researchgate.netmdpi.com.
PVD methods, particularly sputtering, are widely used for thin film deposition researchgate.netmdpi.comamericanelements.comgoogle.com. Sputtering involves the removal of target material through ionic bombardment and its subsequent deposition onto a substrate, allowing for the creation of high-purity thin films americanelements.com. While specific sputtering targets for this compound are not detailed, sputtering targets for cesium phosphide (B1233454) have been noted, indicating the application of PVD for cesium-phosphorus compounds americanelements.com. CVD techniques involve chemical reactions in the vapor phase to deposit thin films researchgate.netmdpi.com. ALD offers atomic-level control over film thickness and composition and has been applied to related phosphate materials aip.org. These techniques provide versatile routes for depositing functional thin films, though their specific application to this compound requires further investigation.
Advanced Structural Elucidation and Phase Behavior of Cesium Phosphate
High-Resolution Crystallographic Analysis
High-resolution crystallographic techniques are fundamental to understanding the atomic arrangement, phase stability, and structural evolution of cesium phosphates.
Single-Crystal X-ray Diffraction for Polymorphic Forms and New Structure Types
Single-crystal X-ray diffraction (SCXRD) provides the most detailed information about crystal structures, enabling the identification of various polymorphic forms and the determination of novel structural types. For cesium phosphates, SCXRD has been instrumental in characterizing different phases and their atomic arrangements.
Cesium Dihydrogen Phosphate (B84403) (CsH₂PO₄): This compound is known to exhibit polymorphism. At room temperature, CsH₂PO₄ adopts a monoclinic structure with space group P2₁/m researchgate.net. Upon heating, it undergoes a phase transition to a superprotonic phase, which has been determined by single-crystal X-ray diffraction to possess a cubic symmetry with space group Pm-3m researchgate.netresearchgate.netiucr.org. This transition is crucial for its proton-conducting properties. Studies have also identified a ferroelectric phase in CsH₂PO₄ at lower temperatures, with a monoclinic structure belonging to space group P2₁ researchgate.net.
Cesium Orthophosphate (Cs₃PO₄): While neutron diffraction studies have provided detailed structural information for Cs₃PO₄ xray.cz, single-crystal X-ray diffraction has also been used to characterize its structure, revealing an orthorhombic Pmmm space group xray.cz.
Cesium Hydrogen Phosphate Dihydrate (Cs₂HPO₄·2H₂O): The crystal structure of this hydrate (B1144303) has been determined using single-crystal X-ray diffraction, revealing a monoclinic structure with space group P2₁/c researchgate.netresearchgate.net.
Other Cesium Phosphates: Single-crystal X-ray diffraction has also been employed to characterize more complex cesium phosphate structures, such as Cs₃(H₁.₅PO₄)₂(H₂O)₂ (monoclinic, C2/c) researchgate.net and CsMnPO₄, which exhibits a modulated monoclinic structure nih.gov.
Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement
Powder X-ray diffraction (PXRD) is a workhorse technique for phase identification, purity assessment, and the refinement of lattice parameters, especially for polycrystalline samples or when single crystals are difficult to obtain.
Cesium Orthophosphate (Cs₃PO₄): PXRD has been used to confirm the phase purity of Cs₃PO₄ samples and to refine its crystallographic parameters, identifying it as orthorhombic with space group Pmmm xray.cz.
Cesium Dihydrogen Phosphate (CsH₂PO₄): PXRD patterns have been utilized to identify the cubic phase of CsH₂PO₄ associated with its superprotonic state iucr.org. It has also been employed in studies of composite materials involving CsH₂PO₄ researchgate.net and in investigating phase diagrams, such as the CsH₂PO₄–H₃PO₄ system rsc.org.
Mixed-Metal Phosphates: PXRD has been used to characterize solid solutions in systems like CsMg₁₋ₓMeₓPO₄, confirming the formation of continuous solid solutions with a β-tridymite structural type researchgate.net. Similarly, PXRD is crucial for phase analysis in NZP-type ceramics containing cesium tudelft.nl.
Neutron Diffraction Studies for Hydrogen Atom Localization and Magnetic Structures
Neutron diffraction is particularly valuable for locating light atoms, such as hydrogen, within a crystal lattice and for investigating magnetic ordering. While simple cesium phosphates are not typically magnetic, neutron diffraction has been employed to study their structural aspects, including the behavior of phosphate groups.
Cesium Orthophosphate (Cs₃PO₄): Neutron diffraction studies have been conducted on Cs₃PO₄ over a wide temperature range xray.cz. These studies confirmed its orthorhombic crystal structure (space group Pmmm) and revealed that the PO₄ tetrahedra are spatially separated, unlike in frameworks with full connectivity xray.cz. Neutron diffraction also provided insights into structural phase transitions, such as one observed around 790 K xray.cz. The data indicated that while the PO₄ groups are rigid, large Debye-Waller factors in a high-temperature (superionic) state suggest dynamic disordering of these groups xray.cz.
Spectroscopic Investigations of Local Structure and Bonding
Spectroscopic techniques offer complementary information about the local environment, bonding, and dynamics within this compound materials.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local atomic environments and dynamics in solid materials.
³¹P MAS NMR spectroscopy is highly sensitive to the local chemical environment of phosphorus atoms, providing insights into the connectivity of phosphate polyhedra and the speciation of phosphate groups within the this compound structure.
Cesium Dihydrogen Phosphate (CsH₂PO₄): ³¹P NMR studies on CsH₂PO₄ have indicated that the ³¹P NMR line shape is influenced by protonic motion. However, the reorientation of the phosphate ions themselves does not lead to a significant alteration of the ³¹P Chemical Shift Anisotropy (CSA) tensor fsu.edu. Variable-temperature static ³¹P NMR experiments have demonstrated that phosphate anion motion can be detected in the paraelectric phase nih.govacs.org. In the superprotonic phase, rapid protonic motion and phosphate ion rotation contribute to considerable line narrowing in both ¹H and ³¹P NMR signals fsu.edu.
This compound Glasses: In mixed-alkali sodium-cesium phosphate glasses, ³¹P MAS NMR spectra have been used to identify distinct phosphate environments, typically corresponding to phosphorus atoms with different numbers of non-bridging oxygens (e.g., Q² and Q¹ species) capes.gov.br.
Investigations of Phase Transitions and Polymorphism
Mechanisms of Isotope Effects on Transition Temperatures
Isotope effects, arising from the mass difference between isotopes of an element, can subtly yet significantly influence the thermodynamic properties and transition temperatures of crystalline solids. While direct studies detailing the mechanisms of cesium isotope effects on phase transitions in cesium phosphates are not extensively documented in the readily available literature, general principles and observations from related hydrogen-containing cesium salts provide insight into potential mechanisms.
The mass difference between isotopes affects vibrational frequencies within the crystal lattice. Lighter isotopes generally lead to higher vibrational frequencies, which can alter the lattice energy and the stability of different phases. For phase transitions involving changes in bonding or structural rearrangement, these vibrational differences can translate into shifts in transition temperatures.
While direct experimental evidence for cesium isotope effects (e.g., using ¹³³Cs vs. ¹³⁴Cs or ¹³⁵Cs) in cesium phosphates is scarce, theoretical considerations suggest that such effects could arise from differences in the zero-point vibrational energy and mass of the cesium ion. These mass differences can influence the vibrational modes of the cesium sublattice, potentially affecting the stability of different crystal structures or the dynamics of cation diffusion, which are critical factors in many solid-state phase transitions. Further research would be required to elucidate the specific mechanisms by which cesium isotopes might influence the transition temperatures in this compound materials.
This compound Compounds and Their Phase Transitions
The structural diversity and phase behavior of cesium phosphates are well-illustrated by specific examples, including the CsMPO₄ series and cesium dihydrogen phosphate.
CsMPO₄ Compounds (M = Mg, Mn, Co, Zn)
Many cesium phosphates with the general formula CsMPO₄, where M is a divalent metal cation, crystallize in a structure related to β-tridymite. This framework is constructed from corner-sharing M O₄ and PO₄ tetrahedra, with cesium cations occupying interstitial voids researchgate.net. These compounds often exhibit complex phase transition sequences as a function of temperature.
CsCoPO₄: This compound, with a β-tridymite structure, has been found to undergo multiple phase transitions. Heat capacity measurements have identified transitions at 313.40 K, 486.9 K, and 514.4 K. These transitions correspond to polymorphic transformations between different monoclinic and orthorhombic modifications researchgate.net.
CsMgPO₄: Cesium magnesium phosphate is known to undergo a low-temperature phase transition at approximately 236 K (-37°C) researchgate.net. Additionally, it exhibits a phase transition around 171°C to an orthorhombic unit cell, which is likely isostructural with polymorph II of CsZnPO₄ researchgate.net. At room temperature, CsMgPO₄ typically crystallizes in the orthorhombic Pnma space group researchgate.net.
CsZnPO₄: This phosphate exhibits distinct polymorphic forms. At room temperature, it crystallizes in a monoclinic structure (space group P2₁/a). Upon heating, it transforms to an orthorhombic phase (space group Pn2₁a) at 260°C, and further to another orthorhombic phase (space group Pnma) at 310°C researchgate.net.
Cesium Dihydrogen Phosphate (CsH₂PO₄, CDP)
Cesium dihydrogen phosphate (CDP) is a well-studied material known for its ferroelectric and superprotonic conducting properties. Its phase behavior is characterized by transitions related to proton ordering and mobility.
Low-Temperature Ferroelectric Transition: CDP undergoes a ferroelectric phase transition at 154.2 K icontrolpollution.com. At lower temperatures, it exists in a monoclinic structure (space group P2₁), transforming to a monoclinic, paraelectric phase (space group P2₁/m) above its Curie temperature acs.org.
High-Temperature Superprotonic Transition: At elevated temperatures, CDP exhibits a transition from its monoclinic structure to a cubic phase (space group Pm3̅m), which is accompanied by a significant increase in proton conductivity, leading to a superprotonic state acs.orgutep.eduaip.org. This transition is reported to occur around 230-237°C under ambient pressure utep.eduaip.orgresearchgate.net. Under high pressure (approximately 1 GPa), this transition temperature shifts to the range of 255-275°C utep.edu. Some studies suggest that thermal decomposition or dehydration processes can occur concurrently with or influence the observed thermal events around these transition temperatures, leading to debate about the purely polymorphic nature of some transitions aip.orgaip.org.
Data Tables
Table 1: Phase Transition Temperatures of Selected CsMPO₄ Compounds
| Compound | Transition Temperature (K) | Transition Temperature (°C) | Crystal System/Phase Description | Reference |
| CsCoPO₄ | 313.40 | 40.25 | Monoclinic to Orthorhombic | researchgate.net |
| 486.9 | 213.75 | Orthorhombic to Orthorhombic | researchgate.net | |
| 514.4 | 241.25 | Orthorhombic to Orthorhombic | researchgate.net | |
| CsMgPO₄ | 236 | -37 | Low-temperature phase transition | researchgate.net |
| ~444 | ~171 | Transition to orthorhombic (possibly isostructural with CsZnPO₄ II) | researchgate.net | |
| CsZnPO₄ | Room Temp. | Room Temp. | Monoclinic (P2₁/a) | researchgate.net |
| 533 | 260 | Orthorhombic (Pn2₁a) | researchgate.net | |
| 583 | 310 | Orthorhombic (Pnma) | researchgate.net |
Table 2: Phase Transition Temperatures of Cesium Dihydrogen Phosphate (CsH₂PO₄)
| Transition Description | Temperature (K) | Temperature (°C) | Conditions | Crystal System Change | Reference |
| Ferroelectric Phase Transition | 154.2 | -118.95 | Ambient Pressure | Monoclinic (ferroelectric) to Monoclinic (paraelectric) | icontrolpollution.com |
| Monoclinic to Cubic Transition | ~503-510 | ~230-237 | Ambient Pressure | Monoclinic to Cubic | utep.eduaip.orgresearchgate.net |
| Monoclinic to Cubic Transition | ~528-548 | ~255-275 | High Pressure (~1 GPa) | Monoclinic to Cubic | utep.edu |
| Reported DSC/DTA Endothermic Effects (potentially dehydration) | ~380, ~403, ~429 | ~107, ~130, ~156 | Ambient Pressure | Not clearly defined as polymorphic | aip.org |
| Reported DSC/DTA Endothermic Effects (potentially dehydration) | ~503, ~529 | ~230, ~256 | Ambient Pressure | Not clearly defined as polymorphic | aip.orgaip.org |
Theoretical and Computational Chemistry of Cesium Phosphate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and properties of solids. It allows for the calculation of ground-state properties, including electron density, energy, and bonding characteristics, providing a foundation for understanding material behavior.
DFT calculations have been applied to understand the electronic structure and bonding within cesium-containing phosphate (B84403) systems. For related compounds such as Cs₂YPO₄ and Cs₂GdPO₄, DFT has been used to compute their electronic band structures, revealing direct band gaps. Specifically, Cs₂YPO₄ exhibits a band gap of approximately 4.50 eV, while Cs₂GdPO₄ has a band gap around 4.22 eV rsc.org. These values are indicative of their electronic insulating nature. In broader studies of cesium compounds, DFT has been employed to analyze various bonding interactions, including Cs-Cl interactions in uranyl chloride structures nih.gov, and to assess the influence of dispersion forces on the stability of crystalline oxides, which is critical for predicting accurate phase ordering acs.org. The choice of DFT functional, such as PBE0, has been demonstrated to be important for achieving good agreement with experimental and theoretical data when studying related phosphate structures, enabling detailed analysis of chemical bonding and bond lengths mdpi.com.
A significant focus of computational research on cesium phosphates, particularly Cesium Dihydrogen Phosphate (CsH₂PO₄, CDP), lies in understanding the energetics of proton transfer and the reorientation of phosphate tetrahedra. These processes are fundamental to the material's proton conductivity. DFT calculations have been instrumental in determining the activation energies associated with these dynamic events. For CsH₂PO₄, the mean activation energy for the reorientation of the tetrahedral phosphate group has been calculated to be approximately 0.43 ± 0.05 eV lancs.ac.uk. In related compounds like CsH(PO₃H), the activation energy for reorientation around the P-H bond is reported to be 0.24 ± 0.08 eV lancs.ac.uk. These reorientation processes are generally found to be less energetically demanding than the long-range proton transport itself, with CsH₂PO₄ exhibiting an activation energy for proton transport around 0.91 ± 0.05 eV lancs.ac.uk. Research suggests that while phosphate group rotations can facilitate proton movement, not all such rotations directly result in proton hops acs.org. The Grotthuss mechanism, which involves a combination of proton transfer and subsequent structural reorientation of the surrounding anions, is a key model investigated through these computational studies researchgate.net.
Data Table 1: Activation Energies for Dynamic Processes in Cesium Phosphates
| Process | Compound | Activation Energy (eV) | Reference |
| Tetrahedral Group Reorientation | CsH₂PO₄ (CDP) | 0.43 ± 0.05 | lancs.ac.uk |
| Reorientation about P-H bond | CsH(PO₃H) | 0.24 ± 0.08 | lancs.ac.uk |
| Long-range Proton Transport | CsH₂PO₄ (CDP) | 0.91 ± 0.05 | lancs.ac.uk |
| Proton Conduction (general phosphate) | Phosphate material | ~0.33 (conductivity) | researchgate.net |
| Proton Conduction (general phosphate) | Phosphate material | ~0.57 (BVSE model) | researchgate.net |
DFT calculations are crucial for predicting the structural stability and identifying different polymorphic forms of cesium phosphate materials. For complex uranyl phosphates, such as Cs₄[(UO₂)₃(PO₄)₂O₄], DFT+U calculations have been employed to compare the relative stability of distinct structural arrangements, including 3D frameworks versus layered structures. These investigations indicated that for cesium-containing compounds, the 3D polymorph exhibits greater stability compared to its layered counterpart researchgate.net. The accurate prediction of polymorphic stability often relies on the precise description of dispersion interactions, underscoring the importance of using dispersion-corrected DFT functionals acs.orgrsc.org. Studies on other cesium-containing phosphates, such as CsMgPO₄, also utilize DFT to elucidate structural characteristics and potential phase transitions researchgate.net.
In catalytic applications, DFT is a vital tool for dissecting reaction mechanisms, identifying transient intermediates, and understanding how cesium species enhance catalytic performance. For instance, in the dehydrative epoxidation of vicinal diols catalyzed by Cs/SiO₂ systems, DFT calculations have provided support for SN2-like reaction mechanisms researchgate.netresearchgate.net. Research into palladium-catalyzed coupling reactions has leveraged DFT to propose the existence of Cs-stabilized transition states and Pd-Cs bimetallic intermediates, offering critical insights into the "cesium effect" that often leads to improved reaction rates and yields whiterose.ac.uk. This compound itself can function as a catalyst or a catalyst support, and DFT can aid in characterizing the nature of active sites and their interactions with reactants or intermediates .
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a dynamic, time-dependent perspective on the behavior of atoms and molecules, making them indispensable for studying ion transport and diffusion phenomena in solid-state materials.
Data Table 2: Electronic Properties of Cesium-Containing Phosphates
| Compound | Band Gap (eV) | Method/Functional | Reference |
| Cs₂YPO₄ | ~4.50 | DFT | rsc.org |
| Cs₂GdPO₄ | ~4.22 | DFT | rsc.org |
Compound Name Table
| Common Name | Chemical Formula |
| This compound | Cs₃PO₄ |
| Cesium Dihydrogen Phosphate | CsH₂PO₄ |
| Cesium Hydrogen Phosphate | CsH(PO₃H) |
| Cesium Yttrium Phosphate | Cs₂YPO₄ |
| Cesium Gadolinium Phosphate | Cs₂GdPO₄ |
| Cesium Magnesium Phosphate | CsMgPO₄ |
| Cesium Magnesium Orthophosphate | CsMgPO₄ |
Structure Property Relationships and Functional Applications of Cesium Phosphate Materials
Ion Exchange and Sorption Mechanisms
The ability of cesium phosphate (B84403) materials to selectively bind and retain cesium ions is a cornerstone of their application in environmental remediation and waste management. This process is primarily governed by ion exchange and sorption mechanisms, leveraging the chemical affinity between cesium cations and the phosphate matrix.
Selective Sorption of Cesium Ions for Environmental Remediation
Cesium, particularly the radioactive isotope Cs, poses a significant environmental hazard due to its mobility and long half-life. Phosphate-based materials have demonstrated high efficacy in selectively removing Cs from contaminated water and materials. For instance, magnesium ammonium (B1175870) phosphate (MAP) exhibits a high adsorption capacity for Cs ions, with reported values of up to 4.37 mmol/g mdpi.com. Similarly, dittmarite-type phosphates, such as KMgPO·HO (KMP) and NHMgPO·HO (NMP), have shown record-high adsorption capacities for Cs, reaching 630 mg/g and 711 mg/g, respectively eurekalert.org. Activated carbon fibers functionalized with phosphate groups (e.g., ACF-P3) also display considerable Cs adsorption capabilities, with a capacity of 37.59 mg/g nih.gov. Titanium phosphate has also been investigated, showing maximum Cs uptake capacities of 167 mg/g researchgate.net. These materials often exhibit excellent selectivity for Cs over other common cations like Na and K, even in solutions with high ionic strength mdpi.comnih.gov. The mechanism typically involves ion exchange, where Cs ions substitute for cations within the phosphate structure or bind to negatively charged phosphate sites mdpi.comresearchgate.netnih.govmdpi.comrsc.org.
Role of Cesium Phosphate in Radionuclide Sequestration and Immobilization Matrices
Beyond aqueous remediation, phosphate-based materials are crucial for the long-term sequestration and immobilization of radioactive cesium in solid waste forms. Crystalline structures like struvite (e.g., CsMgPO·6HO) are effective in incorporating cesium into stable matrices, offering high resistance to leaching and thermal degradation nih.govtandfonline.comtandfonline.com. Chemically bonded phosphate ceramics, such as Ceramicrete, have been developed for nuclear waste immobilization, demonstrating stability and non-leachable properties for cesium nih.gov. Furthermore, phosphate glasses and glass-ceramics are recognized for their potential to immobilize radionuclides, including cesium, due to the ability of phosphate structures to accommodate these ions within their lattices mdpi.comresearchgate.net. For example, phosphate-based waste forms are explored for their high chemical durability and resistance to radiation damage, making them suitable for long-term disposal of high-level radioactive waste researchgate.net.
Kinetic and Thermodynamic Aspects of Ion Exchange Processes
The efficiency and speed of cesium ion sorption by phosphate materials are often described by kinetic and thermodynamic models. The adsorption kinetics frequently follow a pseudo-second-order kinetic model, suggesting that the rate-limiting step involves chemical adsorption mdpi.comnih.govresearchgate.netnih.govrsc.orgresearchgate.net. Adsorption isotherms, such as the Langmuir model, indicate monolayer adsorption, implying that Cs ions bind to specific active sites on the adsorbent surface mdpi.comnih.govresearchgate.netresearchgate.net. Other models, like the Dubinin-Radushkevich isotherm, have also been applied nih.gov. Thermodynamic studies reveal that the adsorption process is often spontaneous and can be endothermic or exothermic depending on the specific material and conditions mdpi.comresearchgate.netresearchgate.netniscpr.res.in.
Table 1: Cesium Ion Adsorption Capacities of Phosphate-Based Materials
| Adsorbent Material | Cesium Adsorption Capacity (Units) | Reference | Mechanism Highlighted |
| Magnesium Ammonium Phosphate (MAP) | 4.37 mmol/g | mdpi.com | Ion exchange |
| Dittmarite-type Phosphate (KMP) | 630 mg/g | eurekalert.org | Ion exchange, dissolution-precipitation |
| Dittmarite-type Phosphate (NMP) | 711 mg/g | eurekalert.org | Ion exchange, dissolution-precipitation |
| Activated Carbon Fiber-Phosphate (ACF-P3) | 37.59 mg/g | nih.gov | Surface complexation, electrostatic interactions |
| Titanium Phosphate | 167 mg/g | researchgate.net | Ion exchange |
| Sulfonated Hyper-Cross-Linked Polymer (SHCP-1) | 273 mg/g | nih.gov | Ion-exchange (sulfonic acid moiety) |
| Ammonium Molybdophosphate/Polyurethane (AMP/PU) | 42.55 mg/g (monolayer) | mdpi.com | Ion exchange (Cs with NH) |
Catalytic Applications and Mechanisms
Cesium, particularly in combination with heteropolyacids (HPAs), plays a significant role in heterogeneous catalysis, offering enhanced activity and stability for various chemical transformations.
This compound as a Promoter or Active Component in Heterogeneous Catalysis
Cesium salts of heteropolyacids (Cs-HPAs) are recognized as efficient heterogeneous catalysts mdpi.comdntb.gov.uaresearchgate.netresearchgate.netscielo.org.zarsc.orgscirp.orgfrontiersin.orgtandfonline.comgoogle.com. The incorporation of cesium ions into HPA structures can lead to increased insolubility, higher surface area, and improved catalytic activity compared to their parent acids rsc.orgscirp.orgresearchgate.net. These Cs-HPA catalysts are employed in a range of reactions, including esterification, etherification, acetalization, and dehydration mdpi.com. For example, cesium phosphotungstate has been utilized as a catalyst for the synthesis of 2-acetylthiophene (B1664040) with high yield and selectivity google.com. Similarly, cesium-modified natural phosphate has shown effectiveness in biodiesel production researchgate.net. The cesium component can act as a promoter, enhancing the basic strength or modifying the active sites of the catalyst researchgate.net.
Role of Cesium-Containing Heteropolyacids in Acid-Catalyzed Reactions
Cesium-containing heteropolyacids (Cs-HPAs) function as robust solid acid catalysts, providing an alternative to homogeneous mineral acids mdpi.comdntb.gov.uaresearchgate.netscielo.org.zarsc.orgscirp.orgfrontiersin.org. Their strong acidity, coupled with improved thermal stability and insolubility due to cesium exchange, makes them attractive for various acid-catalyzed reactions researchgate.netscielo.org.zarsc.orgscirp.org. These catalysts are effective in reactions such as esterification, etherification, acetalization, and dehydration mdpi.com. For instance, CsHPWMo (where x = 2.0–2.5) has demonstrated high efficiency in synthesizing uracil (B121893) derivatives under solvent-free conditions rsc.org. The mechanism often involves protonation of reactants by the acidic sites of the HPA, stabilizing reactive intermediates and facilitating product formation scielo.org.za. The ability to tune the acidity and surface properties through cesium substitution allows for optimization of catalytic performance for specific reactions scielo.org.zascirp.org.
Enhanced Selectivity in Organic Transformations
While direct applications of this compound as a catalyst for maleic anhydride (B1165640) synthesis are not extensively detailed in the provided literature, related cesium-containing phosphate materials have demonstrated significant catalytic capabilities, including enhanced selectivity in organic transformations. For instance, cesium salts of phosphotungstic acid (CsₓPW) have been investigated as heterogeneous catalysts for the synthesis of β-ketoenol ethers. These catalysts have shown high yields and excellent selectivity, with their performance being directly linked to their cesium content and resulting surface properties scielo.org.zaajol.info. Specifically, Cs₂.₅PW exhibited high surface acidity and low solubility, contributing to its superior catalytic activity and recoverability in this reaction scielo.org.zaajol.info. The general principle suggests that the incorporation of cesium can tune the acid-base characteristics and structural integrity of phosphate-based catalysts, thereby influencing their selectivity in various organic reactions.
Surface Acidity and Basicity Characterization for Catalytic Activity
The surface acidity and basicity of this compound materials are critical factors governing their catalytic activity. In mixed oxide systems, such as Cs-P-Si, the acidic sites can originate from P₂O₅/SiO₂ components, while basic sites are associated with Cs/SiO₂. Cesium phosphates supported on SiO₂ have been identified as forming weak acid-base paired sites, which can be influential in specific catalytic processes like the selective dehydration of monoethanolamine researchgate.net.
Studies on cesium salts of phosphotungstic acid (CsₓPW) highlight a direct correlation between surface acidity and catalytic performance scielo.org.zaajol.info. The strength and amount of acid sites generally decrease with increasing cesium content. However, a notable exception is Cs₂.₅PW, which displays high surface acidity and consequently, enhanced catalytic activity scielo.org.zaajol.info. This indicates that the precise cesium loading and the resulting surface chemistry are paramount in optimizing the catalytic function of these materials.
Table 1: Surface Acidity of Cesium Phosphotungstate Catalysts
| Catalyst Composition | Surface Acidity (mmol amine g⁻¹ catalyst) | Catalytic Activity for β-ketoenol Ethers |
|---|---|---|
| Cs₀PW | High (relative) | Moderate |
| Cs₂PW | Decreased from Cs₀PW | Moderate |
| Cs₂.₅PW | High | High |
Note: Specific numerical values for acidity are not consistently provided across all sources for a direct quantitative table. The data presented reflects relative changes and correlations described in the literature.
Advanced Materials Science Applications
This compound materials are also finding applications in advanced materials science, particularly in the development of glasses, glass-ceramics, and solid electrolytes.
Development of this compound-Based Glasses and Glass-Ceramics
This compound glasses, typically represented by compositions like xCs₂O·(1-x)P₂O₅, have been synthesized and characterized to understand their structural evolution and physical properties as a function of cesium content mst.edumst.edu. These glasses serve as foundational materials for glass-ceramics and have potential applications in areas such as nuclear waste immobilization researchgate.net.
The incorporation of cesium oxide (Cs₂O) into phosphate glass networks significantly alters their structure and properties. With increasing Cs₂O content, the highly cross-linked ultraphosphate network of pure P₂O₅ transitions towards a chain-like metaphosphate structure mst.edumst.edu. This structural transformation is observable through techniques like ³¹P magic angle spinning nuclear magnetic resonance (MAS NMR) and Raman spectroscopy mst.edumst.edu.
The glass transition temperature (Tg) exhibits a complex behavior with cesium addition. Initially, the addition of Cs₂O to P₂O₅ leads to a decrease in Tg, from 637 K for pure P₂O₅ to 472 K at 16 mol% Cs₂O. However, further additions of Cs₂O up to 60 mol% result in little change or a slight increase in Tg mst.edumst.edu. In cesium-loaded iron phosphate glasses, the Tg initially increases up to approximately 21 mol% Cs₂O, followed by a decrease with higher Cs₂O content, attributed to changes in the glass network and Cs-mediated cationic cross-linking versus network breakdown researchgate.net.
Density also increases monotonically with cesium content, rising from 2.39 g/cm³ for pure P₂O₅ to 3.88 g/cm³ for a glass containing 59.1 mol% Cs₂O mst.edu. Spectroscopic analysis, such as ¹³³Cs MAS NMR, indicates a shift in chemical shift with increasing Cs₂O, suggesting a decrease in electron density around Cs⁺ ions, more covalent Cs-O bonding, and a shorter average Cs-O bond length mst.edumst.edu.
Table 2: Properties of this compound Glasses (xCs₂O·(1-x)P₂O₅)
| Cs₂O Content (mol%) | Glass Transition Temperature (Tg) (K) | Density (g/cm³) | Network Structure Change |
| 0 | 637 | 2.39 | Ultraphosphate (3D network) |
| 16 | 472 | - | Transition towards chain-like metaphosphate |
| 60 | ~472-497 | ~3.88 | Metaphosphate (chain-like structure) |
| ~21 (in Fe-P-O glass) | Increased | - | Structural modification, increased Cs-mediated cross-linking |
| ~36 (in Fe-P-O glass) | Decreased | - | Network breakdown |
Note: Data for density is primarily from pure Cs-P₂O₅ system mst.edu. Tg values for iron phosphate glasses are indicative of trends.
The crystallization behavior of cesium-loaded phosphate glasses, particularly iron phosphate glasses, has been investigated using thermal analysis techniques like differential scanning calorimetry (DSC) nmlindia.orgresearchgate.netresearchgate.net. Studies on cesium-loaded iron phosphate glasses indicate that crystallization often follows a bulk crystallization mechanism, characterized by nucleation and three-dimensional growth nmlindia.orgresearchgate.netresearchgate.net. The Avrami exponent 'n', a parameter describing the crystallization kinetics, has been determined to be approximately 4, further supporting this mechanism researchgate.net. The activation energy of crystallization (Ec) has also been evaluated, revealing a dependence on temperature and the degree of conversion, suggesting a complex crystallization process researchgate.netresearchgate.net. Common crystalline phases identified in cesium-containing iron phosphate glasses include CsFeP₂O₇, along with others like Cs₇Fe₇(PO₄)₈O₂ and Cs₃PO₄ researchgate.net.
Solid Electrolytes and Proton Conductors for Energy Devices
Cesium dihydrogen phosphate (CsH₂PO₄, CDP) has emerged as a significant material for intermediate-temperature fuel cells, functioning as a solid acid proton conductor researchgate.netscispace.commdpi.comresearchgate.net. CDP exhibits a phase transition from a monoclinic to a cubic phase at approximately 230-232 °C under humidified conditions, a phenomenon known as the superprotonic transition researchgate.netscispace.commdpi.com. This transition leads to a substantial increase in proton conductivity, making it suitable for solid acid fuel cells (SAFCs) operating in the 200-300 °C range scispace.comresearchgate.net.
The proton conductivity of CDP can be significantly enhanced through the formation of composite materials. For instance, composites of CsH₂PO₄ with neodymium phosphate hydrate (B1144303) have shown improved conductivity, with a composite containing 29 mol% neodymium phosphate and 71 mol% CsH₂PO₄ achieving a conductivity of 0.4 × 10⁻² S cm⁻¹ at 150 °C, compared to 1.8 × 10⁻⁶ S cm⁻¹ for pristine CsH₂PO₄ researchgate.net. Similarly, incorporating CsH₂PO₄ into fluoropolymer matrices has yielded membranes with enhanced conductivity and mechanical properties, suitable for electrochemical devices nih.gov. The substitution of other elements, such as Ba or Rb for Cs, or W, Mo, or S for P in CsH₂PO₄, has also been explored to optimize phase transition temperatures and conductivity mdpi.com.
Table 3: Proton Conductivity of Cesium Dihydrogen Phosphate and Composites
| Material Composition | Temperature (°C) | Conductivity (S cm⁻¹) | Reference |
| CsH₂PO₄ (pristine) | 150 | 1.8 × 10⁻⁶ | researchgate.net |
| CsH₂PO₄ (pristine, humidified) | 240 | 2.2 × 10⁻² | scispace.com |
| 71% CsH₂PO₄ / 29% NdPO₄ composite | 150 | 0.4 × 10⁻² | researchgate.net |
| CsH₂PO₄-based fluoropolymer composite (optimal) | - | High | nih.gov |
| CsH₂PO₄ (monoclinic phase) | < 230 | Low | mdpi.com |
| CsH₂PO₄ (cubic, superprotonic phase) | > 230 | High | mdpi.com |
Compound List:
this compound
Cesium Dihydrogen Phosphate (CsH₂PO₄, CDP)
Cesium phosphotungstate (CsₓPW)
Cesium iron phosphate glasses (Cs-Fe-P glasses)
Neodymium phosphate hydrate (NdPO₄)
Cesium silicate (B1173343) glasses
Cesium borate (B1201080) glasses
Cesium lead halide perovskites (CsPbX₃)
Vanadium-phosphorus oxide (VPO) catalysts
Vanadyl pyrophosphate ((VO)₂P₂O₇)
β-VOPO₄ nanosheets
Superprotonic Conductivity in Cesium Dihydrogen Phosphate (CsH₂PO₄)
CsH₂PO₄ undergoes a significant structural transformation at approximately 230-232 °C, transitioning from a monoclinic (P2₁/m) phase to a cubic (Pm-3m) superprotonic phase ncl.ac.ukmdpi.comutep.educsic.esaip.org. This transition is accompanied by a dramatic increase in protonic conductivity, often by several orders of magnitude ncl.ac.ukcsic.esresearchgate.netcaltech.edunih.gov. Below this transition temperature, the proton conductivity is typically around 10⁻⁶ S/cm ncl.ac.ukcsic.esresearchgate.net. Upon entering the superprotonic phase, the conductivity can reach values on the order of 10⁻² S/cm ncl.ac.ukresearchgate.netcaltech.edunih.govu-tokyo.ac.jp. For instance, conductivities of 2.0 × 10⁻² S/cm have been reported at 230-260 °C ncl.ac.ukresearchgate.net. The activation energy for proton transport also decreases significantly, dropping from approximately 0.9 eV in the lower-temperature phase to around 0.42 eV in the superprotonic phase caltech.edunih.govmdpi.com. The high conductivity in the superprotonic phase is attributed to the dynamic disorder of hydrogen bonds and phosphate groups within the cubic lattice, facilitating rapid proton migration through combined vehicle and Grotthuss mechanisms, with phosphate reorientation playing a key role ncl.ac.ukmdpi.comaip.org. However, the superprotonic phase can be susceptible to dehydration above 250 °C, necessitating humidified atmospheres (e.g., >30% H₂O) for stability mdpi.comutep.eduaip.orgresearchgate.net.
Composite Electrolyte Development for Enhanced Performance and Stability
Materials like silica (B1680970) (SiO₂), zinc stannate (ZnSnO₃), zirconium oxide (ZrO₂), epoxy resins, and polymers such as PVDF/F-42 have been explored as additives ncl.ac.ukresearchgate.netu-tokyo.ac.jpmdpi.comchimicatechnoacta.rumdpi.com. For example, CsH₂PO₄/SiO₂ composites have shown improved conductivity and thermal stability researchgate.net. CsH₂PO₄/ZnSnO₃ composites have demonstrated a significant increase in low-temperature proton conductivity, with optimal compositions exhibiting conductivities around 8 × 10⁻³ S/cm at 230 °C under reduced water vapor pressure, indicating improved stability mdpi.com. Composites with epoxy resins, such as an 85:15 CsH₂PO₄:epoxy ratio, have also achieved good performance and stability mdpi.com. Furthermore, CsH₂PO₄/polymer membranes show promise for intermediate-temperature fuel cell applications chimicatechnoacta.ru.
Electrochemical Impedance Spectroscopy for Conductivity Characterization
Electrochemical Impedance Spectroscopy (EIS) is a primary technique used to characterize the proton conductivity of this compound materials and their composites mdpi.commdpi.commdpi.com. EIS measurements involve applying an AC voltage over a range of frequencies and measuring the resulting current response. The data is typically analyzed by fitting impedance spectra (e.g., Nyquist plots) to equivalent circuit models to extract resistance and capacitance values, which are then used to calculate the conductivity mdpi.commdpi.commdpi.com. This method allows for the determination of the temperature dependence of conductivity, identification of phase transitions, and assessment of the impact of composite additions on ionic transport properties mdpi.commdpi.commdpi.com.
Ferroelectric, Piezoelectric, and Pyroelectric Materials Research
While CsH₂PO₄ is primarily studied for its proton conductivity, it also exhibits ferroelectric properties at low temperatures, making it a subject of interest in solid-state physics and materials science.
Dielectric Properties and Permittivity Anomalies
CsH₂PO₄ is a ferroelectric material below its Curie temperature (Tc), which is reported to be around 154 K monash.edutandfonline.comtandfonline.comtandfonline.commontana.edu. In its paraelectric phase, it exhibits a monoclinic structure (P2₁/m), transitioning to a ferroelectric monoclinic structure (P2₁) below Tc csic.estandfonline.com. The dielectric permittivity of CsH₂PO₄ is reported to be around 50, which is lower than that of potassium dihydrogen phosphate (KDP) (~100) . Research has indicated pronounced deviations from the Curie-Weiss law in its dielectric permittivity over a broad temperature range above Tc monash.edutandfonline.comtandfonline.comtandfonline.com. Anomalies in the dielectric constant have also been observed orthogonal to the ferroelectric axis, suggesting complex behavior related to short-range and long-range interactions near the phase transition monash.edu. Theoretical models, such as a modified pseudospin lattice coupled-mode Hamiltonian, have been employed to explain the temperature dependence of its dielectric constant and loss tangent tandfonline.comtandfonline.comtandfonline.com.
Spontaneous Polarization and Domain Structure
In its ferroelectric phase, CsH₂PO₄ exhibits spontaneous polarization, which is aligned parallel to the aps.org crystallographic direction tandfonline.com. The crystal structure in the ferroelectric phase is described by the P2₁ space group csic.estandfonline.com. Studies have investigated the formation of domain structures, noting the presence of antiparallel domains that can form prefractal structures periodic along the wall normal, particularly in the presence of a depolarization field tandfonline.com. Domain walls have been identified along the (801) plane, and the periodic domain structure can acquire fractal characteristics due to competing electrostatic and domain wall energies tandfonline.com. Research also explores tensor pairs and domain pairs associated with CsH₂PO₄'s various phase transitions icontrolpollution.com.
Elastic Constants and Anisotropy in Ferroelectric Phases
The elastic properties of CsH₂PO₄ have been investigated, particularly at room temperature, using ultrasonic velocity measurements to determine its elastic constants monash.edu. These studies have revealed a marked elastic anisotropy, which is correlated with the material's intrinsic chain and layer-like crystal structure monash.edu. Calculations based on these measurements have yielded values for phase and group velocities, Young's modulus, bulk modulus, linear compressibilities, and the elastic Debye temperature, providing a comprehensive understanding of its elastic behavior monash.edu.
Compound List:
Cesium dihydrogen phosphate (CsH₂PO₄)
Potassium dihydrogen phosphate (KH₂PO₄)
Cesium hydrogen pyrophosphate (Cs₂H₂P₂O₇)
Cesium metaphosphate (CsPO₃)
Zinc stannate (ZnSnO₃)
Silica (SiO₂)
Zirconium oxide (ZrO₂)
Polyvinylidene fluoride (B91410) (PVDF)
Tetrafluoroethylene-vinylidene fluoride copolymer (F-42)
Cesium hydrogen sulfate (B86663) (CsHSO₄)
this compound (general term)
Thermodynamic and Kinetic Behavior of Cesium Phosphate Systems
Reaction Kinetics and Mechanism Studies
Surface Reactions and Interfacial Phenomena
Cesium phosphate (B84403) compounds, particularly in their various forms such as Cs₃PO₄, CsH₂PO₄, and modified phosphate structures, exhibit significant surface reactivity and interfacial behavior, primarily driven by their ionic nature and the specific crystalline or nanostructural properties. These phenomena are critical in applications ranging from ion adsorption and separation to catalysis and advanced material design. The interactions at the surfaces and interfaces of cesium phosphate materials dictate their efficacy in these diverse roles.
Adsorption of Cesium Ions on Phosphate Materials
A significant area of research involving this compound systems focuses on the adsorption of cesium ions (Cs⁺) from aqueous solutions. Various phosphate-based materials, often engineered at the nanoscale or incorporated into composite structures, demonstrate high capacities and selectivities for Cs⁺.
Titanium Phosphates: Studies on titanium phosphates have shown that they can effectively adsorb cesium from aqueous solutions. The sorption isotherms typically follow a Langmuir model, indicating monolayer adsorption. For instance, maximum uptake capacities (q_max) for cesium have been reported to be as high as 167 mg/g when using titanium phosphates in deionized water at pH 5 researchgate.net. The presence of background electrolytes can influence this capacity, reducing it to 118 mg/g under certain conditions researchgate.net.
Magnesium Ammonium (B1175870) Phosphates (MAP): Novel adsorbents like magnesium ammonium phosphate (MAP) have demonstrated remarkable adsorption properties for Cs⁺. These materials exhibit high adsorption capacities, with values reaching 4.37 mmol/g for Cs⁺ at 25 °C mdpi.com. The adsorption kinetics generally follow a pseudo-second-order model, suggesting that chemisorption, likely involving ion exchange mechanisms, plays a dominant role in the Cs⁺ uptake process mdpi.com.
Dittmarite-Type Phosphates: Layered structures such as dittmarite-type phosphates, including KMP (KMgPO₄·H₂O) and NMP (NH₄MgPO₄·H₂O), have achieved record-high adsorption capacities for Cs⁺, reported at 630 mg g⁻¹ and 711 mg g⁻¹, respectively pusan.ac.kr. These exceptional capacities are attributed to the presence of readily exchangeable ions within their layered structure and a combination of ion exchange and dissolution-precipitation mechanisms occurring at the solid-solution interface pusan.ac.kr.
Calcium Phosphates: Nanoparticles of calcium phosphates have also been investigated for the immobilization of cesium. These materials can possess significant surface areas, with values ranging from 10 to 100 m²/g, depending on particle size and morphology d-nb.info. The high surface area of these nanoscale materials facilitates enhanced interaction with Cs⁺ ions in solution, contributing to effective adsorption and immobilization.
Composite Adsorbents: Composite materials, such as ammonium molybdophosphate–zirconium phosphate immobilized on a polyurethane sponge, have been developed for selective Cs⁺ adsorption. These systems show high adsorption capacities and selectivity for Cs⁺, with adsorption being spontaneous and feasible, particularly at elevated temperatures researchgate.net. The interfacial interactions between the inorganic ion exchangers and the polymer support are crucial for their performance and recovery.
Catalytic Surface Interactions
This compound, or catalysts modified with cesium and phosphate species, can influence surface reactions through acid-base properties and structural modifications.
Dehydration Catalysis: Silica-supported this compound (CsₓP/SiO₂) catalysts have shown promise in the vapor-phase dehydration of alcohols. For instance, a Cs₁.₄P/SiO₂ catalyst with 20 wt% phosphate content exhibited 100% conversion of 1,2-propanediol to allyl alcohol with 77% selectivity at 400 °C and a contact time of 1.67 h x-mol.net. The catalytic activity and product distribution are sensitive to reaction parameters such as temperature, contact time, and the Cs/P ratio, indicating that surface reactions are finely tuned by these conditions x-mol.net. The introduction of phosphate to cesium-supported catalysts can promote specific reaction pathways, such as the transformation of propylene (B89431) oxide to allyl alcohol, while reducing undesirable side reactions x-mol.net.
Interfacial Phenomena in Composite Materials and Nanostructures
The behavior of this compound in composite materials and at nanoscale interfaces is a key aspect of its application in advanced technologies.
Protonic Conduction in Composites: In solid-state electrolytes for fuel cells, cesium dihydrogen phosphate (CsH₂PO₄) is studied for its proton conductivity. Composites formed by mechanochemically milling CsH₂PO₄ with other materials, such as dodecaphosphotungstic acid (H₃PW₁₂O₄₀), have shown significantly enhanced ionic conductivities. This improvement is attributed to ionic percolation occurring within the interfacial phase between the composite components, suggesting that interfacial interactions are critical for facilitating proton transport under anhydrous conditions nih.gov.
Surface Functionalization: Nanoparticles of this compound can be surface-functionalized with polymers. This approach allows for preferential adsorption at surface interfaces, enabling controlled assembly and tailored interfacial properties for specific applications, such as in nanofluids or functional coatings americanelements.com.
Data Tables
To illustrate the quantitative aspects of these surface reactions and interfacial phenomena, the following data tables summarize key findings from the research.
Table 1: Cesium Ion Adsorption Capacities of Phosphate-Based Materials
| Adsorbent Type | Cesium Adsorption Capacity (mg/g) | Cesium Adsorption Capacity (mmol/g) | Isotherm Model | Kinetic Model | Primary Mechanism |
| Titanium Phosphate | 167 | N/A | Langmuir | N/A | Sorption |
| Magnesium Ammonium Phosphate (MAP) | N/A | 4.37 | Langmuir | Pseudo-second-order | Ion Exchange |
| Dittmarite-type Phosphate (NMP) | 711 | N/A | N/A | N/A | Ion Exchange, Dissolution-Precipitation |
| Dittmarite-type Phosphate (KMP) | 630 | N/A | N/A | N/A | Ion Exchange, Dissolution-Precipitation |
| Composite (AMP/ZrP on PU sponge) | N/A | N/A | N/A | N/A | N/A |
| This compound (Cs₃PO₄) | N/A | N/A | N/A | N/A | High solubility |
| Cesium Dihydrogen Phosphate (CsH₂PO₄) | N/A | N/A | N/A | N/A | Proton conduction |
Note: "N/A" indicates data not explicitly provided or calculable from the source text for the specific parameter.
Table 2: Specific Surface Area of Phosphate-Based Materials
| Material | Specific Surface Area (m²/g) | Particle Size Range (nm) |
| Calcium Phosphate Nanoparticles (Sample I) | 85 | ~20 |
| Calcium Phosphate Nanoparticles (Sample II) | 100 | ~20 |
| Cesium Hydrogen Phosphate Nanoparticles | 10 - 50 | 20 - 80 |
| Cesium Hydrogen Phosphate Nanoparticles | 7 - 10 | ~100 |
These findings highlight the critical role of surface and interfacial chemistry in the functional behavior of this compound materials, particularly in their capacity for ion binding, catalytic activity, and charge transport.
Future Research Directions and Challenges in Cesium Phosphate Chemistry
Exploration of Novel Cesium Phosphate (B84403) Compositions and Structures
A primary frontier in cesium phosphate chemistry is the synthesis and characterization of new compounds with unique compositions and crystal structures. While several this compound structures are known, such as monoclinic cesium dihydrogen phosphate (CsH₂PO₄) and compounds with a β-tridymite framework like CsMPO₄ (where M is a divalent metal), the potential for discovering new phases remains vast. Future efforts will likely focus on:
Multi-cationic Systems: Incorporating additional cations into the this compound matrix can lead to novel structures with tailored electronic, optical, or catalytic properties. Research into magnesium phosphate cement composites for cesium adsorption, for example, highlights how combining different metal phosphates can yield materials with enhanced functionalities. mdpi.com
Complex Hydrates and Protonated Forms: The degree of hydration and protonation significantly influences the properties of cesium phosphates. Systematic exploration of different hydrated and protonated species could uncover new materials with applications in proton conduction or as ion-exchangers.
Organic-Inorganic Hybrids: Integrating organic ligands with the this compound framework can create hybrid materials with tunable properties. nih.gov The combination of bulky organic components with cesium ions may result in compounds with molecular crystal structures and sufficient volatility for applications like metal-organic chemical vapor deposition. nih.gov
High-Pressure Synthesis: The application of ultra-high pressure can lead to the formation of compounds with unprecedented crystal structures and chemical behaviors. sciencealert.com As seen with lithium-cesium compounds, high-pressure modeling and synthesis could uncover new this compound phases with unique properties, such as superconductivity. sciencealert.com
The discovery of these novel materials will rely heavily on advanced structural determination techniques, primarily single-crystal X-ray diffraction, to fully characterize their atomic arrangements.
Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic processes that cesium phosphates undergo—such as phase transitions, crystallization, and reactions—is crucial for optimizing their performance in various applications. A significant challenge is to observe these changes in real-time under operational conditions. Future research will increasingly rely on advanced in situ and operando characterization techniques. 4tu.nlnsf.govaip.org
These methods allow for the real-time monitoring of a material's structural and chemical evolution as it happens. mdpi.com Key techniques that will drive future discoveries include:
In Situ X-ray and Neutron Diffraction: To observe changes in crystal structure during heating, cooling, or chemical reactions. 4tu.nlosti.gov
In Situ Spectroscopy (Raman, IR, XPS, XAS): To probe changes in chemical bonding, valence states, and the local coordination environment of atoms during dynamic events. mdpi.comjos.ac.cn
In Situ Transmission Electron Microscopy (TEM): To visualize morphological and structural transformations at the nanoscale in real-time. jos.ac.cn
Dynamic Nuclear Polarization (DNP) Enhanced NMR Spectroscopy: To study crystallization processes, even under nanoscopic confinement, and detect transient or intermediate phases that are invisible to standard techniques. acs.org
By combining these techniques, researchers can gain a comprehensive understanding of the mechanisms that govern the properties and performance of this compound materials, moving beyond static pictures to a full appreciation of their dynamic nature. nsf.gov
Integration of Machine Learning and Data Science for Materials Discovery
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. mit.edu The integration of machine learning (ML) and data science offers a paradigm shift, enabling the accelerated and targeted discovery of new this compound materials. aip.org This data-driven approach can revolutionize how research is conducted in this field. eurekalert.orgnih.gov
Future research will leverage ML in several key ways:
Predicting Material Properties: ML models, particularly graph neural networks, can predict the properties of hypothetical materials based solely on their chemical formulas, bypassing the need for time-consuming synthesis and characterization. arxiv.orguchicago.edu This allows for rapid screening of vast numbers of potential this compound compositions to identify promising candidates.
Accelerating Structure Prediction: Algorithms like Gaussian Approximation Potential-based Random Structure Searching (GAP-RSS) can explore the potential energy surface of a chemical system to discover stable crystal structures, as demonstrated for elemental phosphorus. rsc.org This can guide the synthesis of previously unknown this compound allotropes.
Designing Synthesis Pathways: ML models can be trained on large databases of reaction information mined from scientific literature to predict optimal synthesis routes and conditions (e.g., temperature, time) for novel inorganic compounds. mit.edu
Generative Models: AI models can be designed to "dream up" or suggest novel materials with desired properties that were not initially conceived by researchers, moving beyond simple library-based screening. eurekalert.org
The success of these methods relies on the availability of large, high-quality datasets. Therefore, a concerted effort to generate, curate, and share experimental and computational data on cesium phosphates will be crucial for the advancement of the field. nih.gov
| Machine Learning Application | Description | Potential Impact on this compound Research |
| Property Prediction | Algorithms predict material properties (e.g., energy density, bulk modulus) from chemical composition or structure. arxiv.orgresearchgate.net | Rapidly screen thousands of hypothetical this compound compounds for desired functionalities like high ion conductivity or specific catalytic activity. |
| Structure Prediction | Evolutionary algorithms and ML potentials explore energy landscapes to find stable crystal structures. sciencealert.comrsc.org | Discover novel, synthesizable crystal structures of this compound with unique properties. |
| Synthesis Planning | Models trained on literature data predict reaction routes, precursors, and conditions. mit.edu | Reduce the time and resources spent on experimental trial-and-error by suggesting the most viable synthesis pathways for new materials. |
| Inverse Design | Generative models and reinforcement learning design new materials to meet specific target properties. mit.edueurekalert.org | Create entirely new this compound compositions tailored for specific applications, such as improved waste remediation or advanced energy storage. |
Addressing Fundamental Gaps in Structure-Property Correlations at the Atomic Level
A central challenge in materials science is to understand precisely how the arrangement of atoms in a crystal determines its macroscopic properties. For cesium phosphates, while some relationships are known—for instance, the link between the monoclinic structure of CsH₂PO₄ and its ferroelectric and superprotonic properties—a deeper, more predictive understanding is needed.
Future research must focus on bridging these fundamental gaps through a combination of advanced computation and experimentation:
First-Principles Calculations: Methods based on density functional theory (DFT) can be used to calculate the electronic structure, bonding, and properties of complex phosphate crystals. mdpi.commdpi.com These simulations provide atomic-level insights that are often inaccessible through experiments alone.
Molecular Dynamics (MD) Simulations: MD can model the dynamic behavior of atoms in a crystal lattice, helping to understand phenomena like ion transport, phase transitions, and the role of defects. mdpi.comnih.gov
Correlative In Situ/ Operando Characterization: The holy grail is to simultaneously measure a material's properties while observing its atomic structure under realistic operating conditions. 4tu.nl Combining techniques—for example, performing X-ray diffraction while measuring electrical conductivity—provides direct evidence for structure-property relationships.
By integrating these computational and experimental approaches, a more complete and predictive model of how atomic structure governs function in cesium phosphates can be developed.
Scalable Synthesis and Manufacturing of Advanced this compound Materials
For any advanced material to have a real-world impact, it must be producible in large quantities in an economically viable and sustainable manner. A significant challenge for novel this compound materials discovered in the lab is translating their synthesis to an industrial scale.
Future research directions will need to address the following challenges:
Development of Scalable Synthesis Routes: Methods like sol-gel processes, hydrothermal/solvothermal synthesis, spray drying, and electrospinning are often more amenable to large-scale production than traditional solid-state reactions. nih.gov Research into adapting these techniques for specific this compound compositions is needed. rsc.orgrsc.org
Cost and Sustainability: The cost of starting materials and the environmental impact of the synthesis process are critical considerations. Future work should focus on using low-cost, abundant precursors and developing "green" synthesis methods that minimize waste and energy consumption, for instance, by using water as a solvent and performing reactions at ambient temperatures. acs.org
Process Control and Optimization: Maintaining consistent quality and properties (e.g., particle size, crystallinity, purity) during large-scale production requires robust process monitoring and control. This involves understanding how synthesis parameters influence the final product and developing methods to ensure reproducibility.
From Lab to Industry: Bridging the gap between laboratory discovery and industrial manufacturing requires a multidisciplinary approach, involving chemists, materials scientists, and chemical engineers to design and optimize production processes. The development of facile, template-free production methods will be key to commercial viability. rsc.orgresearchgate.net
A recent study on synthesizing nanocalcite from phosphogypsum and cesium carbonate highlights a potential path forward, using industrial waste streams to create value-added materials, which points towards innovative and sustainable manufacturing strategies. mdpi.com
Q & A
Q. What are the standard protocols for synthesizing cesium dihydrogen phosphate (CsH₂PO₄) in laboratory settings?
Cesium dihydrogen phosphate is synthesized via slow evaporation under ambient conditions. A stoichiometric reaction between cesium carbonate (Cs₂CO₃) and phosphoric acid (H₃PO₄) yields CsH₂PO₄, with CO₂ and H₂O as byproducts. Precise molar ratios (1:2 for Cs₂CO₃:H₃PO₄) and controlled evaporation rates are critical to avoid impurities .
Q. What analytical techniques are recommended for characterizing cesium phosphate compounds?
Key methods include:
- X-ray diffraction (XRD) for crystallinity and phase identification.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- Ionic conductivity measurements via impedance spectroscopy.
- Elemental analysis (e.g., ICP-MS) to verify stoichiometry. New compounds require full structural validation (e.g., NMR, FTIR) and purity assessment (>95%) as per IUPAC guidelines .
Q. How can researchers ensure reproducibility in this compound synthesis?
Document reaction conditions (temperature, humidity, reagent purity), use calibrated equipment, and cross-validate results with peer laboratories. For example, replicate studies on CsH₂PO₄/ZrO₂ composites showed <5% variability in ionic conductivity when synthesis protocols were strictly followed .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound’s environmental adsorption behavior?
Multivariate regression analysis can isolate variables (e.g., pH, competing ions) affecting adsorption. For instance, studies on phosphate adsorbents revealed that initial Cs⁺ concentration (p < 0.05) dominates over organic interference (p > 0.1) in simulated wastewater . Pairing batch contact experiments with computational modeling (DFT) further clarifies ion-exchange mechanisms .
Q. How can discrepancies in ionic conductivity under thermal stress be systematically addressed?
Conduct controlled thermal cycling (25–300°C) with in situ XRD to monitor phase transitions. For CsH₂PO₄/ZrO₂ composites, conductivity peaks at 230°C (1.2 × 10⁻² S/cm) but drops abruptly above 250°C due to decomposition. Statistical tools like ANOVA help identify outliers in replicate trials .
Q. What strategies enhance ion-exchange efficiency in phosphate-based cesium adsorbents?
Optimize pore structure and surface charge via:
- Doping with transition metals (e.g., Mg²⁺ in dittmarite-type phosphates increases Cs⁺ uptake by 40%).
- Functionalization with sulfonic groups to boost selectivity. Recent studies achieved record capacities (398 mg/g) using hierarchical MgPO₄ frameworks .
Methodological Guidelines
- Toxicological Extrapolation : Use organophosphate class data (e.g., LD₅₀, bioaccumulation) as a proxy for this compound, adjusting for cesium’s higher mobility .
- Literature Review : Combine PubMed searches (keywords: "this compound + toxicity + adsorption") with backward snowballing to identify overlooked studies .
- Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
